Maleimide-DOTA-GA

Catalog No.
S6585692
CAS No.
1800229-46-2
M.F
C25H38N6O11
M. Wt
598.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleimide-DOTA-GA

CAS Number

1800229-46-2

Product Name

Maleimide-DOTA-GA

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid

Molecular Formula

C25H38N6O11

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

NOHFVHQBEMKKMB-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O

Maleimide-DOTA-GA is a bifunctional chelator that plays a crucial role in linking biomolecules, such as peptides and antibodies, to metal chelates. This compound features a maleimide group that specifically reacts with sulfhydryl groups (-SH) on proteins, forming a stable thioether bond. The DOTA (dodecanetetraacetic acid) moiety is particularly effective for chelating metal ions, including radioactive isotopes like gallium-68, indium-111, and lutetium-177, making it valuable in the development of radiopharmaceuticals. The chemical formula for Maleimide-DOTA-GA is C25H38N6O11, with a molecular weight of 598.60 g/mol .

  • Organic compounds with similar structures can have irritant or allergenic properties.
  • Chelators like DOTA may affect the biological availability of essential metal ions if not handled properly.

It's crucial to consult the Safety Data Sheet (SDS) provided by suppliers for specific handling and disposal guidelines.

Current Research and Applications

  • Development of targeted contrast agents for MRI using biomolecule-conjugated Maleimide-DOTA-GA [].
  • Drug delivery systems where drugs are attached to biomolecules via Maleimide-DOTA-GA for targeted therapy.
That modify the DOTA structure to include the maleimide functionality.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.
  • Various synthetic routes have been explored in literature, emphasizing efficiency and yield while maintaining the integrity of the chelating properties .

    Maleimide-DOTA-GA exhibits significant biological activity due to its ability to facilitate the targeted delivery of radiolabeled agents. By conjugating to biomolecules, it enhances the localization of imaging probes or therapeutic agents at specific sites within the body. This specificity is particularly advantageous in cancer imaging and therapy, where accurate targeting can improve treatment efficacy and reduce side effects .

    Maleimide-DOTA-GA has diverse applications in:

    • Radiopharmaceutical Development: Used for labeling peptides and antibodies for imaging and therapeutic purposes.
    • Targeted Drug Delivery: Facilitates the delivery of radionuclides to specific tissues or tumors.
    • Diagnostic Imaging: Enhances imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) by providing stable radiolabeled probes .

    Interaction studies involving Maleimide-DOTA-GA focus on its binding affinity and selectivity toward biomolecules with sulfhydryl groups. Research indicates that this compound can effectively label various peptides and proteins under mild conditions, preserving their bioactivity while facilitating efficient radiolabeling processes . These studies are critical for optimizing its use in clinical settings.

    Several compounds share similarities with Maleimide-DOTA-GA, particularly in their use as bifunctional chelators or in radiopharmaceutical applications. Key similar compounds include:

    Compound NameKey FeaturesUnique Aspects
    Maleimide-DOTABifunctional chelator for proteinsDirectly used for labeling without additional modification
    DOTA-MaleimideSimilar reactivity with thiolsOften used in simpler conjugation processes
    Thiol-DOTAChelates metals; reacts with thiolsLacks maleimide functionality; less selective
    DTPA (Diethylenetriaminepentaacetic acid)Widely used metal chelatorLess specificity towards sulfhydryl groups
    Gd-DOTAGadolinium-based contrast agentPrimarily used in magnetic resonance imaging

    Maleimide-DOTA-GA stands out due to its enhanced specificity for thiol groups and its dual functionality as both a chelator and a linker for biomolecules, making it particularly effective in targeted imaging and therapy applications .

    XLogP3

    -11.7

    Hydrogen Bond Acceptor Count

    15

    Hydrogen Bond Donor Count

    5

    Exact Mass

    598.25985605 g/mol

    Monoisotopic Mass

    598.25985605 g/mol

    Heavy Atom Count

    42

    Dates

    Last modified: 11-23-2023

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